molecular formula C21H34N6OS B2826560 N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide CAS No. 941985-65-5

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Cat. No.: B2826560
CAS No.: 941985-65-5
M. Wt: 418.6
InChI Key: FOCCYXRZXLIQMJ-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide is a synthetic compound with potential applications in various fields including medicinal chemistry, pharmacology, and chemical research. The molecular structure of this compound includes functional groups such as a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, a methylthio group, and a propylpentanamide moiety, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide typically involves the following steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This step is usually achieved by cyclization reactions involving suitable precursors such as 4-chloro-5-aminopyrimidine and hydrazine derivatives under acidic or basic conditions.

  • Introduction of the methylthio group: : The methylthio group can be incorporated via nucleophilic substitution reactions using methylthiol or related reagents.

  • Attachment of the piperidine ring: : This can be achieved through nucleophilic substitution or amination reactions, where a suitable piperidine derivative is used as the reactant.

  • Formation of the amide linkage: : The final step involves coupling the intermediate with 2-propylpentanoic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound might involve scaling up the aforementioned synthetic route. Key considerations include optimizing reaction conditions for higher yield and purity, using continuous flow reactors to enhance reaction efficiency, and implementing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide can undergo a variety of chemical reactions, including:

  • Oxidation: : The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The nitro groups, if present in the structure, can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperbenzoic acid, hydrogen peroxide, and oxone.

  • Reduction: : Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.

  • Substitution: : Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

Chemistry

In chemical research, N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide serves as a building block for designing novel compounds with potential therapeutic properties.

Biology

The compound is investigated for its biological activities, including enzyme inhibition, receptor binding, and modulation of cellular pathways.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders, cancer, and inflammatory diseases.

Industry

The compound's unique properties make it useful in developing new materials, agrochemicals, and chemical sensors.

Mechanism of Action

Molecular Targets

The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels.

Pathways Involved

Upon binding to its targets, the compound can modulate various cellular pathways, leading to changes in gene expression, protein activity, and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

  • N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide

Uniqueness

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Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6OS/c1-4-9-16(10-5-2)20(28)22-11-14-27-19-17(15-23-27)18(24-21(25-19)29-3)26-12-7-6-8-13-26/h15-16H,4-14H2,1-3H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCCYXRZXLIQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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